molecular formula C20H17ClFN5O3S B2892515 N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-32-5

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2892515
CAS No.: 872597-32-5
M. Wt: 461.9
InChI Key: XJFTWRIDCTXREB-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Thio Group: The thio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a chlorobenzyl halide.

    Formation of the Fluorobenzamide Moiety: The fluorobenzamide moiety can be synthesized by reacting the corresponding fluorobenzoic acid with an amine group under dehydrating conditions to form the amide bond.

Industrial production methods for this compound would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It can be used in studies investigating the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds like 4-amino-2-phenylpyrimidine exhibit similar structural features and can be used in similar applications.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as 2-aminothiazole, share some chemical properties and biological activities.

    Fluorobenzamide Derivatives: Compounds with the fluorobenzamide moiety, such as 4-fluorobenzamide, can be used for comparison in terms of their chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[4-amino-2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3S/c21-13-7-3-1-5-11(13)9-24-15(28)10-31-20-26-17(23)16(19(30)27-20)25-18(29)12-6-2-4-8-14(12)22/h1-8H,9-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFTWRIDCTXREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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